molecular formula C9H11N3O B1287868 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 954848-91-0

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1287868
CAS No.: 954848-91-0
M. Wt: 177.2 g/mol
InChI Key: DGQVAHDCDCCGBQ-UHFFFAOYSA-N
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Description

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with urea under acidic conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzimidazole derivatives .

Scientific Research Applications

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The compound’s ability to interact with various molecular pathways makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

  • 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
  • 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
  • 2- (2-Aminophenyl)-1H-benzimidazole

Comparison: 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity and different reactivity in chemical synthesis .

Biological Activity

4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No. 954848-91-0) is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C9H11N3O
  • Molecular Weight : 177.2 g/mol
  • Structure : The compound features a benzimidazole core, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. In particular:

  • Antibacterial Effects : Studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Antitumor Activity

The compound has also been evaluated for its antitumor potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of apoptotic pathways .

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and may reduce inflammation in various models .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzimidazole showed potent antibacterial activity with MIC values ranging from 16 to 64 µg/mL against multiple bacterial strains .
  • Anticancer Research : A recent investigation into the anticancer properties revealed that 4-amino derivatives exhibited cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at various positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example:

  • Substituents at the 5 and 6 positions (as seen in this compound) are crucial for maintaining antimicrobial activity.

Properties

IUPAC Name

4-amino-5,6-dimethyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,10H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQVAHDCDCCGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589905
Record name 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954848-91-0
Record name 4-Amino-5,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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